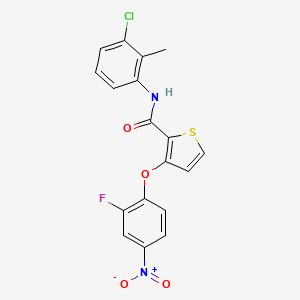
N-(3-chloro-2-methylphenyl)-3-(2-fluoro-4-nitrophenoxy)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-chloro-2-methylphenyl)-3-(2-fluoro-4-nitrophenoxy)thiophene-2-carboxamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the thiophene family, which is known for its diverse range of biological activities. In
Scientific Research Applications
Synthesis and Spectral Properties
The research into N-(3-chloro-2-methylphenyl)-3-(2-fluoro-4-nitrophenoxy)thiophene-2-carboxamide and its derivatives focuses on the synthesis and characterization of novel compounds with potential applications in various fields. One study involved the solvent-free synthesis of some (E)-2-(substituted benzylideneamino)-N-(3-chloro-4-fluorophenyl)-hexahydro-2H-cyclopenta[b]thiophene-3-carboxamide derivatives, using SiO2:H3PO4 catalyzed solvent-free condensation and microwave irradiation. This method yielded the derivatives with high purity and significant yield, exploring the effects of substituents on spectral properties such as infrared and NMR shifts, indicating potential for further chemical and material science applications (Thirunarayanan & Sekar, 2013).
Antimicrobial and Anti-inflammatory Activity
Another aspect of research on related thiophene carboxamide derivatives explores their antimicrobial and anti-inflammatory activities. For example, a study on 3-(5-(2-oxido)-(4-substituted phenoxy)-benzo[d][1,3,2]dioxaphosphol-5-yl)-1H-tetrazol-1-yl)thiophene-2-carboxamides showed promising results in antimicrobial evaluation and molecular docking studies. These derivatives were synthesized through a multi-step process, starting with 2-cyano acetamide and 1,4-dithiane-2,5-diol, highlighting the chemical versatility and potential biological applications of these compounds (Talupur, Satheesh, & Chandrasekhar, 2021).
properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-3-(2-fluoro-4-nitrophenoxy)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClFN2O4S/c1-10-12(19)3-2-4-14(10)21-18(23)17-16(7-8-27-17)26-15-6-5-11(22(24)25)9-13(15)20/h2-9H,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAAPRWMRFWMHBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=C(C=CS2)OC3=C(C=C(C=C3)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClFN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

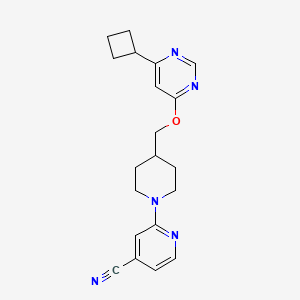
![methyl 3-(2,6-dichlorophenyl)-5-[(E)-2-(phenylamino)ethenyl]-1,2-oxazole-4-carboxylate](/img/structure/B2607371.png)
![4-ethyl-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2607372.png)
![1-Oxo-2-{[4-(prop-1-en-2-yl)cyclohex-1-en-1-yl]methyl}-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid](/img/structure/B2607375.png)
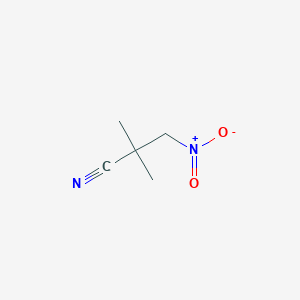

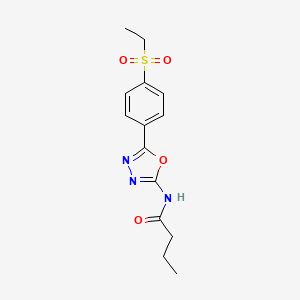

![N-(5-chloro-2-methoxyphenyl)-2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2607383.png)

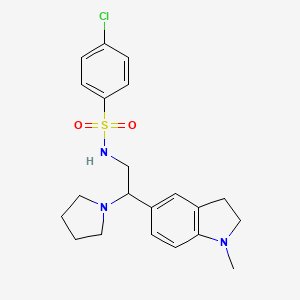
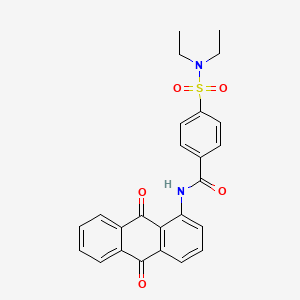
![1-[4-[(4-Fluorophenyl)methoxy]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2607388.png)
![3-[(1-methyl-1H-pyrazol-3-yl)sulfamoyl]benzene-1-sulfonyl fluoride](/img/structure/B2607391.png)